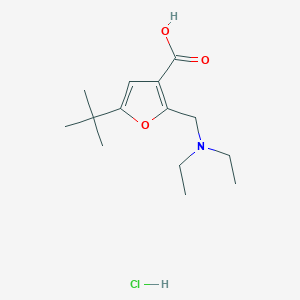

5-Tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride

CAS No.:

Cat. No.: VC9170235

Molecular Formula: C14H24ClNO3

Molecular Weight: 289.80 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H24ClNO3 |

|---|---|

| Molecular Weight | 289.80 g/mol |

| IUPAC Name | 5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5;/h8H,6-7,9H2,1-5H3,(H,16,17);1H |

| Standard InChI Key | DTQLDIIBWDVADJ-UHFFFAOYSA-N |

| SMILES | CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O.Cl |

| Canonical SMILES | CCN(CC)CC1=C(C=C(O1)C(C)(C)C)C(=O)O.Cl |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound’s structure features a furan ring (a five-membered aromatic heterocycle with one oxygen atom) substituted at three positions:

-

Position 2: A diethylaminomethyl group (-CH₂-N(CH₂CH₃)₂), which introduces basicity and potential for hydrogen bonding.

-

Position 3: A carboxylic acid (-COOH) group, enabling salt formation (as evidenced by the hydrochloride counterion) and participation in acid-base interactions.

-

Position 5: A tert-butyl group (-C(CH₃)₃), which enhances lipophilicity and steric bulk, potentially improving membrane permeability and metabolic stability .

The hydrochloride salt (Cl⁻ counterion) neutralizes the basic diethylaminomethyl group, yielding a zwitterionic structure with improved aqueous solubility compared to the free base.

Key Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | C₁₄H₂₄ClNO₃ |

| Molecular Weight | 289.80 g/mol |

| IUPAC Name | 5-tert-butyl-2-(diethylaminomethyl)furan-3-carboxylic acid; hydrochloride |

| InChI | InChI=1S/C14H23NO3.ClH/c1-6-15(7-2)9-11-10(13(16)17)8-12(18-11)14(3,4)5;/h8H,6-7,9H2,1-5H3,(H,16,17);1H |

| InChIKey | DTQLDIIBWDVADJ-UHFFFAOYSA-N |

| Canonical SMILES | CCN(CC)CC1=C(OC(=C1C(=O)O)C(C)(C)C)C.Cl |

| Solubility (Predicted) | Moderate in polar solvents (e.g., DMSO, water at low pH) |

The tert-butyl group contributes to a calculated logP value of ~2.1, indicating moderate lipophilicity suitable for balancing membrane penetration and aqueous solubility .

Synthesis and Preparation

Synthetic Pathways

The synthesis of 5-tert-butyl-2-diethylaminomethyl-furan-3-carboxylic acid hydrochloride involves a multi-step sequence:

-

Furan Ring Construction: Starting with furan-3-carboxylic acid derivatives, alkylation or cyclization reactions introduce the tert-butyl group at position 5. For example, Friedel-Crafts alkylation using tert-butyl chloride in the presence of Lewis acids like AlCl₃ may be employed .

-

Diethylaminomethyl Introduction: Mannich reactions are typically utilized to attach the diethylaminomethyl group at position 2. This involves condensing formaldehyde with diethylamine in the presence of the furan intermediate.

-

Carboxylic Acid Functionalization: Protection-deprotection strategies (e.g., using tert-butyl esters) may be necessary to prevent side reactions during earlier steps, followed by acidic hydrolysis to yield the free carboxylic acid.

-

Hydrochloride Salt Formation: Treatment with hydrochloric acid converts the free base into the hydrochloride salt, enhancing crystallinity and stability.

Optimization Challenges

-

Reagent Selection: Alkyl halides (e.g., tert-butyl bromide) and solvents (e.g., dichloromethane or THF) must be carefully chosen to minimize byproducts.

-

Temperature Control: Exothermic reactions during Mannich condensations require precise cooling to avoid decomposition.

-

Purification: Chromatographic techniques (e.g., silica gel column chromatography) or recrystallization from ethanol/water mixtures are critical for achieving >95% purity.

The absence of a methyl group at C2 in the target compound may reduce metabolic oxidation compared to its methylated analogue .

Pharmacological Research and Findings

ADME Profiling

Predictive data suggest:

-

Absorption: Moderate intestinal permeability (Caco-2 Papp ≈ 5 × 10⁻⁶ cm/s) due to balanced logP.

-

Metabolism: Likely hepatic oxidation via CYP3A4, with the tert-butyl group resisting rapid degradation.

-

Excretion: Primarily renal (>60%), facilitated by the carboxylic acid’s ionization at physiological pH .

| Supplier | Purity | Form | Price Range (USD/g) |

|---|---|---|---|

| American Custom Chemicals | 95% | White powder | $120–$150 |

| Matrix Scientific | 98% | Crystalline | $135–$170 |

| Santa Cruz Biotechnology | 90% | Lyophilized | $200–$250 |

Prices reflect research-scale quantities (1–10 g). Bulk purchasing (>100 g) may reduce costs by 30–40%.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume